

Application Note: Quantification of Midodrine and Desglymidodrine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Midodrine**

Cat. No.: **B238276**

[Get Quote](#)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of the prodrug **Midodrine** and its active metabolite, **Desglymidodrine**, in human plasma. The method employs a straightforward liquid-liquid extraction for sample preparation and a reversed-phase C18 column for chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Midodrine is an orally administered prodrug that is rapidly absorbed and converted to its pharmacologically active metabolite, **desglymidodrine**.^[1] **Desglymidodrine** is an α 1-adrenergic agonist that increases vascular tone and blood pressure, making it a primary treatment for orthostatic hypotension.^{[1][2]} Accurate quantification of both the parent drug and its active metabolite in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring.

While various analytical methods, including HPLC with fluorescence detection and LC-MS/MS, have been developed for the analysis of **midodrine** and **desglymidodrine**, this application note focuses on a widely accessible HPLC-UV method.^{[3][4][5][6]} This method offers a balance of

sensitivity, specificity, and cost-effectiveness suitable for most research and clinical laboratories.

Experimental Materials and Reagents

- **Midodrine** Hydrochloride (Reference Standard)
- Desglymidodrine (Reference Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Formic Acid (ACS Grade)
- Ethyl Acetate (HPLC Grade)
- Water (Milli-Q or equivalent)
- Human Plasma (Drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and detection of **midodrine** and **desglymidodrine**.

Parameter	Condition
HPLC System	Quaternary Solvent Pump, Autosampler, UV-Vis Detector
Column	Lichrospher 100 RP-18 (250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 40 mmol/L Formic Acid (60:40, v/v) [2][7]
Flow Rate	1.4 mL/min[2][7]
Injection Volume	25 µL[7]
Column Temperature	Ambient (25 ± 2°C)[2][7]
UV Detection	290 nm[2][7]

Preparation of Standard Solutions and Quality Control Samples

2.3.1. Stock Solutions (1 mg/mL)

- Accurately weigh and dissolve 10 mg of **Midodrine** Hydrochloride and Desglymidodrine reference standards in 10 mL of methanol separately to obtain 1 mg/mL stock solutions.
- Store stock solutions at -20°C, protected from light.[2]

2.3.2. Working Standard Solutions

- Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve the desired concentrations for the calibration curve.

2.3.3. Calibration Standards and Quality Control (QC) Samples

- Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.4, 1.2, 4.0, 10.0, 20.0, 30.0, and 40.0 µg/mL.[2]
- Prepare QC samples at three concentration levels: Low (1.2 µg/mL), Medium (12.0 µg/mL), and High (30.0 µg/mL).

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure is employed for the extraction of **midodrine** and desglymidodrine from plasma.[\[2\]](#)

- Pipette 0.5 mL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 1 mL of ethyl acetate.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 rpm for 10 minutes.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds.
- Inject 25 μ L into the HPLC system.

Results and Discussion

Method Validation

The described method was validated according to established guidelines for bioanalytical method validation.

3.1.1. Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.4 - 40.0 μ g/mL for both **midodrine** and desglymidodrine.[\[2\]](#) The correlation coefficients (r) were consistently ≥ 0.9997 .[\[2\]](#)

3.1.2. Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing the QC samples at three different concentrations on the same day and on three different days, respectively. The relative standard deviation (RSD) for precision was $\leq 8.2\%$, and the relative error (RE) for accuracy was between -7.3% and 7.4%.[\[2\]](#)

3.1.3. Limit of Quantification (LOQ)

The lower limit of quantification (LOQ) for both **midodrine** and desglymidodrine in plasma was established at 0.4 $\mu\text{g/mL}$.[\[2\]](#)

Quantitative Data Summary

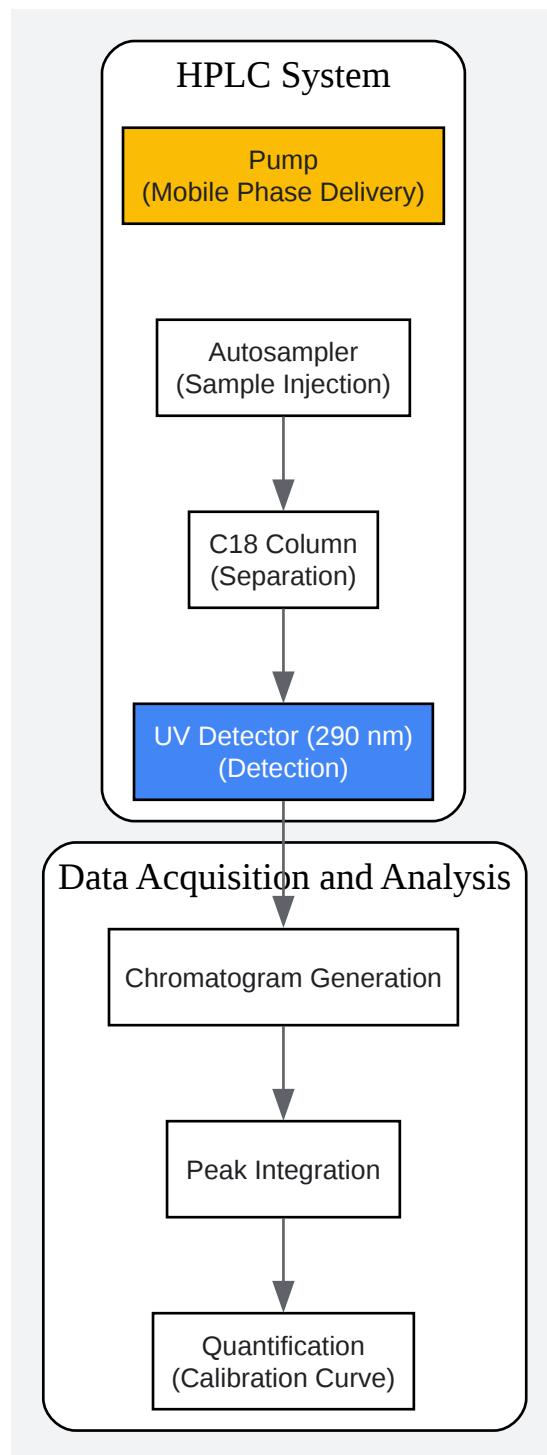
The following tables summarize the key quantitative data for the HPLC-UV method.

Table 1: Chromatographic and Calibration Data

Analyte	Retention Time (min)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r)
Midodrine	~3.5	0.4 - 40.0	≥ 0.9997
Desglymidodrine	~4.8	0.4 - 40.0	≥ 0.9998

Table 2: Precision and Accuracy Data

Analyte	Concentration ($\mu\text{g/mL}$)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%RE)	Inter-day Accuracy (%RE)
Midodrine	1.2 (LQC)	≤ 8.2	≤ 8.2	-7.3 to 7.4	-7.3 to 7.4
	12.0 (MQC)	≤ 8.2	-7.3 to 7.4	-7.3 to 7.4	
	30.0 (HQC)	≤ 8.2	-7.3 to 7.4	-7.3 to 7.4	
Desglymidodrine	1.2 (LQC)	≤ 8.2	≤ 8.2	-7.3 to 7.4	-7.3 to 7.4
	12.0 (MQC)	≤ 8.2	-7.3 to 7.4	-7.3 to 7.4	
	30.0 (HQC)	≤ 8.2	-7.3 to 7.4	-7.3 to 7.4	


Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the quantification of **midodrine** and **desglymidodrine** in plasma.

[Click to download full resolution via product page](#)

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Quantification of midodrine and its active metabolite in plasma using a high performance liquid chromatography column switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Note: Quantification of Midodrine and Desglymidodrine in Human Plasma by HPLC-UV]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b238276#hplc-uv-method-for-quantifying-midodrine-and-desglymidodrine-in-plasma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com